2-(1,3-dioxoisoindolin-2-yl)-N-(3-methoxyphenethyl)acetamide
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Overview
Description
2-(1,3-dioxoisoindolin-2-yl)-N-(3-methoxyphenethyl)acetamide is a complex organic compound that belongs to the class of isoindolinone derivatives This compound is characterized by the presence of a phthalimide moiety linked to an acetamide group, which is further substituted with a 3-methoxyphenethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,3-dioxoisoindolin-2-yl)-N-(3-methoxyphenethyl)acetamide typically involves the following steps:
Formation of Phthalimide Intermediate: The initial step involves the reaction of phthalic anhydride with ammonia or a primary amine to form phthalimide.
N-Alkylation: The phthalimide intermediate is then subjected to N-alkylation using 3-methoxyphenethyl bromide in the presence of a base such as potassium carbonate.
Acetylation: The final step involves the acetylation of the N-alkylated phthalimide with acetic anhydride to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent control of reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-(1,3-dioxoisoindolin-2-yl)-N-(3-methoxyphenethyl)acetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of amines or other reduced forms.
Substitution: Nucleophilic substitution reactions can occur at the acetamide or methoxyphenethyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines, thiols, or halides can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce primary or secondary amines.
Scientific Research Applications
2-(1,3-dioxoisoindolin-2-yl)-N-(3-methoxyphenethyl)acetamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.
Organic Synthesis: This compound serves as a building block for the synthesis of more complex molecules.
Biological Studies: It is used in studies to understand its interaction with biological targets and its mechanism of action.
Industrial Applications: It may be used in the development of new materials or as an intermediate in the synthesis of other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(1,3-dioxoisoindolin-2-yl)-N-(3-methoxyphenethyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The phthalimide moiety is known to interact with protein targets, potentially inhibiting their activity. The methoxyphenethyl group may enhance the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
2-(1,3-dioxoisoindolin-2-yl)-N-phenylacetamide: Similar structure but lacks the methoxyphenethyl group.
2-(1,3-dioxoisoindolin-2-yl)-N-(2-methoxyphenethyl)acetamide: Similar structure with a different substitution pattern on the phenethyl group.
Uniqueness
2-(1,3-dioxoisoindolin-2-yl)-N-(3-methoxyphenethyl)acetamide is unique due to the presence of the 3-methoxyphenethyl group, which may confer distinct biological activity and chemical reactivity compared to its analogs.
Properties
Molecular Formula |
C19H18N2O4 |
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Molecular Weight |
338.4 g/mol |
IUPAC Name |
2-(1,3-dioxoisoindol-2-yl)-N-[2-(3-methoxyphenyl)ethyl]acetamide |
InChI |
InChI=1S/C19H18N2O4/c1-25-14-6-4-5-13(11-14)9-10-20-17(22)12-21-18(23)15-7-2-3-8-16(15)19(21)24/h2-8,11H,9-10,12H2,1H3,(H,20,22) |
InChI Key |
TZGKUWLHDNDDRR-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)CCNC(=O)CN2C(=O)C3=CC=CC=C3C2=O |
Origin of Product |
United States |
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